molecular formula C11H10N2S B1523283 6-(o-Tolyl)pyridazine-3-thiol CAS No. 1286724-30-8

6-(o-Tolyl)pyridazine-3-thiol

Cat. No. B1523283
M. Wt: 202.28 g/mol
InChI Key: JTLUYKMESALWEN-UHFFFAOYSA-N
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Description

“6-(o-Tolyl)pyridazine-3-thiol” is a sulfur-containing heterocyclic compound . It is also known as "3-Mercapto-6-(o-tolyl)pyridazine".


Molecular Structure Analysis

The molecular formula of “6-(o-Tolyl)pyridazine-3-thiol” is C11H10N2S . The molecular weight is 202.28 g/mol .


Physical And Chemical Properties Analysis

The predicted density of “6-(o-Tolyl)pyridazine-3-thiol” is 1.19±0.1 g/cm3 . The predicted boiling point is 329.6±35.0 °C .

Scientific Research Applications

Synthesis and Potential Applications

  • Heterocyclic Derivatives : The synthesis of novel heterocyclic compounds using 6-(o-Tolyl)pyridazine-3-thiol or similar derivatives as precursors has been a significant area of research. These compounds are anticipated to possess considerable chemical and pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. For instance, novel pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolothiadiazine derivatives have been synthesized, showcasing potential biological activities (Eljazi I. Al-Afaleq & S. Abubshait, 2001; P. Taslimi et al., 2019).

  • Antimicrobial Agents : Microwave-assisted synthesis methods have been developed to produce novel bioactive thiazolyl-pyridazinediones, showing potential as antimicrobial agents against antibiotic-resistant bacteria. These findings highlight the role of 6-(o-Tolyl)pyridazine-3-thiol derivatives in addressing the challenge of antibiotic resistance (Saraa Abu-Melha et al., 2020).

  • Corrosion Inhibition : Pyridazine derivatives, including those related to 6-(o-Tolyl)pyridazine-3-thiol, have been evaluated as corrosion inhibitors for metals in acidic environments. These studies demonstrate the chemical utility of pyridazine derivatives in extending the lifespan of metals exposed to corrosion-prone conditions (Motsie E. Mashuga et al., 2017).

  • Water Oxidation Catalysts : Research on Ru complexes involving pyridazine derivatives has shown potential applications in water oxidation processes. These findings are significant for developing new catalysts for water splitting and hydrogen production (R. Zong & R. Thummel, 2005).

  • Antitumor Activity : Pyridazine derivatives have been synthesized and evaluated for their antitumor activities. Some compounds have shown high activities against various carcinoma cell lines, suggesting their potential in cancer treatment (Wael S. I. Abou-Elmagd et al., 2016).

Future Directions

Pyridazine derivatives, including “6-(o-Tolyl)pyridazine-3-thiol”, have potential in drug discovery due to their unique physicochemical properties . They have been found to exhibit a wide range of pharmacological activities, making them attractive compounds for the design and development of new drugs .

properties

IUPAC Name

3-(2-methylphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c1-8-4-2-3-5-9(8)10-6-7-11(14)13-12-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLUYKMESALWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(o-Tolyl)pyridazine-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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